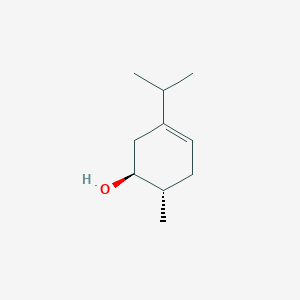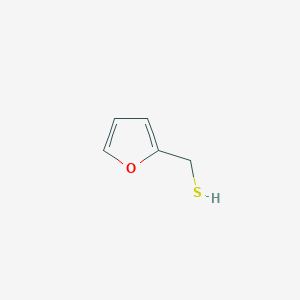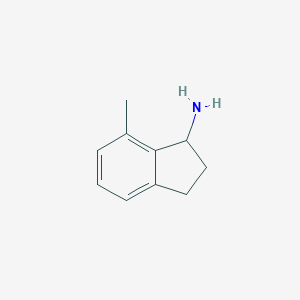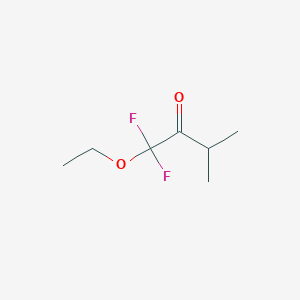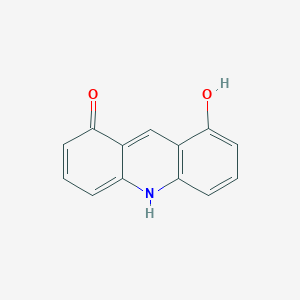
8-Hydroxyacridin-1(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyacridin-1(10H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various fields of research, including biochemistry, pharmacology, and medicine. The aim of
Mechanism Of Action
The mechanism of action of 8-Hydroxyacridin-1(10H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical And Physiological Effects
8-Hydroxyacridin-1(10H)-one has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-Hydroxyacridin-1(10H)-one in lab experiments is its versatility. This compound can be used in a wide range of applications, including as a fluorescent probe, antimicrobial agent, and anticancer drug. However, one of the main limitations of using this compound is its toxicity. It has been shown to be toxic to both cancer and normal cells, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 8-Hydroxyacridin-1(10H)-one. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential applications in medicine, including as an anticancer drug and neuroprotective agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 8-Hydroxyacridin-1(10H)-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 8-Hydroxyacridin-1(10H)-one.
Scientific Research Applications
8-Hydroxyacridin-1(10H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties. In addition, it has been used as a fluorescent probe for the detection of metal ions, DNA, and RNA.
properties
CAS RN |
191915-75-0 |
|---|---|
Product Name |
8-Hydroxyacridin-1(10H)-one |
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
acridine-1,8-diol |
InChI |
InChI=1S/C13H9NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h1-7,15-16H |
InChI Key |
YHTTZXVBJOFCSE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O |
SMILES |
C1=CC2=C(C=C3C(=N2)C=CC=C3O)C(=C1)O |
Canonical SMILES |
C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O |
synonyms |
1,8-Acridinediol (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



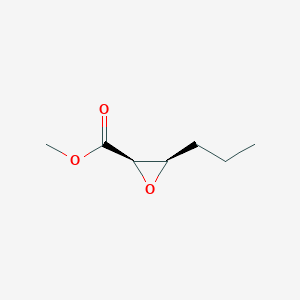
![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)
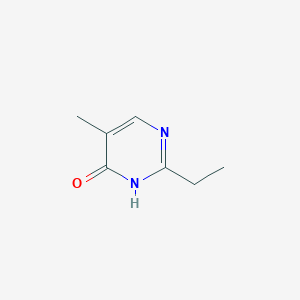
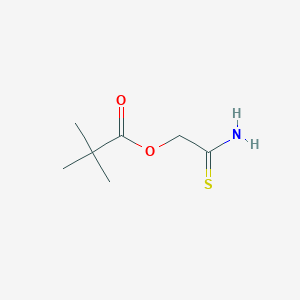
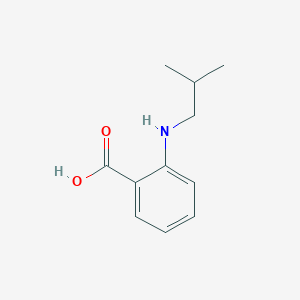
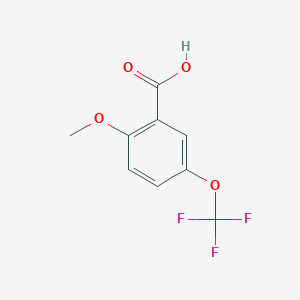
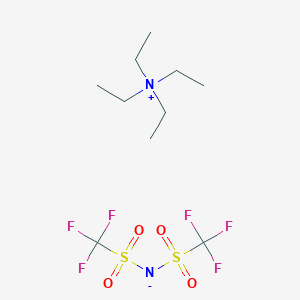
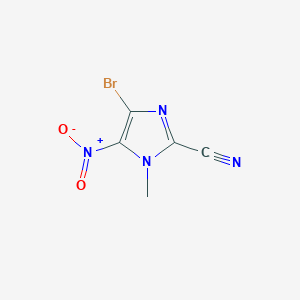
![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)
